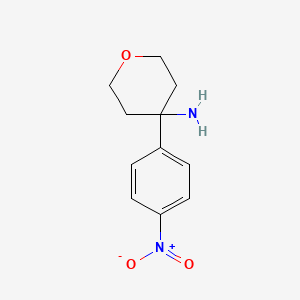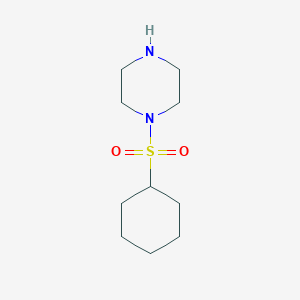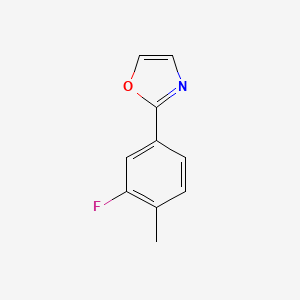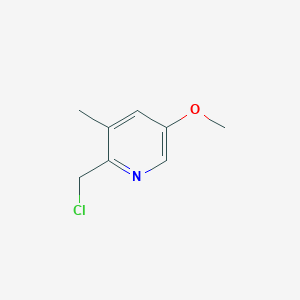
2-(Chloromethyl)-5-methoxy-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-5-methoxy-3-methylpyridine is a heterocyclic organic compound with a pyridine ring substituted with a chloromethyl group at the 2-position, a methoxy group at the 5-position, and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-methoxy-3-methylpyridine typically involves the chloromethylation of 5-methoxy-3-methylpyridine. One common method includes the reaction of 5-methoxy-3-methylpyridine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 2-position. The reaction is usually carried out under acidic conditions and may require a catalyst to improve yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and safety of the process, allowing for better control over reaction parameters and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-methoxy-3-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of substituted pyridine derivatives.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
Scientific Research Applications
2-(Chloromethyl)-5-methoxy-3-methylpyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammatory diseases.
Biological Studies: The compound is used in the development of probes for studying enzyme activity and receptor binding.
Industrial Chemistry: It is employed in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-methoxy-3-methylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their function. The methoxy and methyl groups can influence the compound’s lipophilicity and ability to cross biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole
- 3-Chloromethyl-5-(3-methoxyphenyl)-1,2,4-oxadiazole
- 3-Benzyl-5-chloromethyl-1,2,4-oxadiazole
Uniqueness
2-(Chloromethyl)-5-methoxy-3-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both a chloromethyl and a methoxy group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
1256807-19-8 |
|---|---|
Molecular Formula |
C8H10ClNO |
Molecular Weight |
171.62 g/mol |
IUPAC Name |
2-(chloromethyl)-5-methoxy-3-methylpyridine |
InChI |
InChI=1S/C8H10ClNO/c1-6-3-7(11-2)5-10-8(6)4-9/h3,5H,4H2,1-2H3 |
InChI Key |
QPKWBIIRWLEWHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1CCl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B11807658.png)


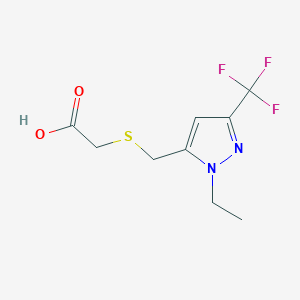


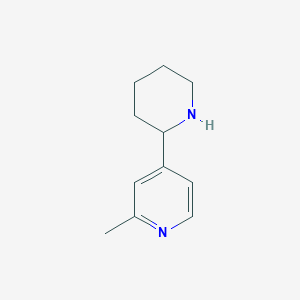

![2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11807695.png)
![2-Methyl-3-(methylthio)-4-(pyridin-4-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11807708.png)

